![molecular formula C13H13NO2 B5568414 N-(2-furylmethyl)-4-methylbenzamide CAS No. 199443-19-1](/img/structure/B5568414.png)
N-(2-furylmethyl)-4-methylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of N-(2-furylmethyl)-4-methylbenzamide and related compounds typically involves acylation reactions, where an acyl chloride or carboxylic acid reacts with an amine. For instance, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, showcasing a method that could be adapted for the synthesis of N-(2-furylmethyl)-4-methylbenzamide by altering the starting materials (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, including N-(2-furylmethyl)-4-methylbenzamide, often involves X-ray diffraction and spectroscopic methods. The crystal structure of m-methylbenzamide has been extensively studied, revealing details about bond lengths and angles that could be relevant to understanding the structural aspects of N-(2-furylmethyl)-4-methylbenzamide (OriiSeiki et al., 1963).
Chemical Reactions and Properties
Benzamide derivatives engage in various chemical reactions, reflecting their reactivity and potential applications. The study of these compounds, including the synthesis and characterization of N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide, provides insights into their chemical behavior, such as potential energy surfaces and hydrogen bonding capabilities, which are critical for understanding the reactivity of N-(2-furylmethyl)-4-methylbenzamide (L. Aydın et al., 2014).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. Studies on compounds like N-3-hydroxyphenyl-4-methoxybenzamide offer valuable data on how molecular interactions, such as hydrogen bonding and dimerization, affect these properties, which can be extrapolated to understand the physical characteristics of N-(2-furylmethyl)-4-methylbenzamide (Sedat Karabulut et al., 2014).
Chemical Properties Analysis
The chemical properties of N-(2-furylmethyl)-4-methylbenzamide, including acidity, basicity, and reactivity towards various reagents, can be inferred from studies on similar compounds. The reactivity of benzamide derivatives in C-H bond activation and borylation reactions, for example, sheds light on the potential chemical properties of N-(2-furylmethyl)-4-methylbenzamide. The catalysis of such reactions by metal complexes highlights the compound's potential in synthetic chemistry (T. Hatanaka et al., 2010).
Scientific Research Applications
Photocatalytic Degradation
Research into photocatalytic degradation involves the study of how certain compounds can enhance the rate of mineralization of pollutants. Benzamide derivatives, for example, have been studied for their ability to support titanium dioxide in photocatalytic processes, leading to more efficient degradation of hazardous substances in water (Torimoto, S. Ito, S. Kuwabata, H. Yoneyama, 1996).
Biosensor Development
Benzamide derivatives have also been used in the development of biosensors. For instance, a study described the creation of a biosensor using a modified electrode for the determination of glutathione and piroxicam, demonstrating the role of such compounds in enhancing electrochemical detection technologies (Karimi-Maleh, H., et al., 2014).
Organic Synthesis
In organic chemistry, benzamide derivatives serve as key intermediates or reagents. Research has shown how conjugated enynones can be used as carbene precursors in reactions catalyzed by rhodium(I), leading to the synthesis of furyl-containing compounds. This highlights the versatility of benzamide derivatives in facilitating the synthesis of complex organic molecules (Xia, Y., et al., 2016).
Mechanistic Studies in Chemistry
Studies on the reaction mechanisms involving benzamide derivatives are fundamental to understanding their reactivity and potential applications. For example, research into the reaction of chromium carbene complexes with acetylenes provides insights into furan formation and the influence of stereochemistry on product distribution (Mccallum, J., et al., 1988).
Mechanism of Action
The mechanism of action of “N-(2-furylmethyl)-4-methylbenzamide” would depend on its specific biological targets. Benzamides are known to have various biological activities, and the specific activities of this compound would likely depend on the interactions between its functional groups and its biological targets .
Safety and Hazards
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-4-6-11(7-5-10)13(15)14-9-12-3-2-8-16-12/h2-8H,9H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNKXNBPVDNGMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286050 | |
Record name | N-(2-Furanylmethyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641248 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
199443-19-1 | |
Record name | N-(2-Furanylmethyl)-4-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199443-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Furanylmethyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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